3,7,8-Trimethoxy-1,2-dihydronaphthalene
Description
Properties
CAS No. |
111819-13-7 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3,7,8-trimethoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16O3/c1-14-10-5-6-11-9(8-10)4-7-12(15-2)13(11)16-3/h4,7-8H,5-6H2,1-3H3 |
InChI Key |
LEFFKLVOBKTMEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC1)C(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3,7,8-Trimethoxy-1,2-dihydronaphthalene typically involves constructing the naphthalene core with appropriate methoxy substitutions and partial hydrogenation to the dihydro form. The key steps include:
- Formation of protected oxy-acetonitrile intermediates.
- Reaction with substituted ethylene compounds bearing alkoxycarbonyl groups.
- Aldehyde addition to form tetrahydronaphthalene derivatives.
- Acid treatment to deprotect and cyclize intermediates.
- Optional oxidation or fluorination steps to modify functionalities.
This approach is supported by patent EP0380982A2 and US5003087A, which describe processes for preparing substituted naphthalene derivatives with methoxy groups and controlled substitution patterns.
Detailed Stepwise Preparation
Solvent and Temperature Considerations
- Solvents: Preferred solvents include tetrahydrofuran, ether, diglyme, hexane, toluene, and xylene, chosen for their ability to dissolve reactants and maintain reaction control.
- Temperature: Low temperatures (-78°C to -40°C) are maintained during key steps to ensure selectivity and prevent decomposition or side reactions.
Alternative Synthetic Routes and Related Compounds
While direct literature on 3,7,8-trimethoxy-1,2-dihydronaphthalene is limited, related dihydronaphthalene derivatives have been synthesized via:
- Hydrogenation of naphthalene diols using Raney nickel catalysts under high pressure and temperature conditions, followed by oxidation steps to achieve desired substitution and saturation levels.
- Multi-step syntheses involving silyl enol ethers and air oxidation to form enedione intermediates, which can be further functionalized.
- Reactions of methoxy-substituted tetralones with substituted isothiocyanates and subsequent cyclizations to yield dihydronaphthalene derivatives with cytotoxic properties.
These methods provide insight into the flexibility and complexity of synthesizing substituted dihydronaphthalenes and may inform modifications to the preparation of 3,7,8-trimethoxy derivatives.
Summary Table of Preparation Methods
Full Research Findings and Notes
- The patents EP0380982A2 and US5003087A provide comprehensive synthetic routes for methoxy-substituted tetrahydronaphthalene derivatives, emphasizing the importance of protecting groups, controlled low-temperature reactions, and acid-mediated cyclizations.
- The reaction sequence typically starts with protected hydroxyacetonitriles reacting with substituted ethylenes under strong base and low temperature, followed by aldehyde addition and acid treatment to yield the core structure.
- Organic acids such as trifluoroacetic acid are preferred for deprotection due to their effectiveness and mild reaction conditions.
- Solvent choice is critical; ethers and aromatic solvents are commonly used to balance solubility and reactivity.
- Alternative syntheses of dihydronaphthalene analogs demonstrate the utility of catalytic hydrogenation and oxidation steps for adjusting saturation and functional groups.
- The synthesis of related compounds with cytotoxic activity shows the versatility of dihydronaphthalene scaffolds and potential for further functionalization.
Chemical Reactions Analysis
Types of Reactions
3,7,8-Trimethoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dihydro group to a fully saturated naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to fully saturated naphthalene derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups at specific positions on the aromatic ring.
Scientific Research Applications
While there is no information available within the provided search results regarding specific applications, comprehensive data tables, or case studies for the compound "3,7,8-Trimethoxy-1,2-dihydronaphthalene," the search results do offer some related information.
3,7,8-trimethoxy-1,2-dihydronaphthalene is a dihydronaphthalene derivative . Chemsrc.com provides its chemical structure, molecular formula (C13H16O3), molecular weight (220.26400), exact mass (220.11000), and other properties .
Other related information from the search results:
- Naphthalene derivatives: A novel process for preparing a naphthalene derivative useful as a hypolipidemic agent is described in one of the patents . The process involves several steps using starting compounds and specific reaction conditions, including the use of basic substances and organic solvents .
- 1,2-Dihydronaphthalenes: The oxidation of 1,2-dihydronaphthalenes substituted in the aromatic ring with thallium trinitrate (TTN) can produce indans, with the yield varying depending on the structure of the substrate . The presence of an electron-donating group favors the rearrangement .
- Tetrahydronaphthalene derivatives: Patents describe processes for preparing tetrahydronaphthalene derivatives, which can be achieved through oxidation of dihydronaphthalenes .
- Chalcones: Some chalcones, which contain a naphthalene derivative, have shown potential as therapeutic interventions in human ailments, including anticancer, anti-inflammatory, antimitotic, antioxidant, and cytotoxic properties .
Mechanism of Action
The mechanism of action of 3,7,8-Trimethoxy-1,2-dihydronaphthalene involves its interaction with molecular targets and pathways within biological systems. The compound’s methoxy groups and aromatic structure allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. For example, its interaction with cellular enzymes may result in the inhibition of specific metabolic pathways, contributing to its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Dihydronaphthalene derivatives vary significantly in bioactivity and stability based on the number, position, and type of substituents. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Antifungal Activity: Trimethoxy derivatives (e.g., 3,7,8-Trimethoxy-1,2-dihydronaphthalene) exhibit 2× higher inhibition of Botrytis cinerea mycelial growth compared to dimethoxy or monomethoxy analogs. Acetylation of hydroxyl groups in trimethoxy derivatives, however, reduces activity .
- Aroma vs. Bioactivity : TDN (1,1,6-trimethyl substitution) contributes to wine aroma at ppb-ppt levels, whereas methoxy-rich derivatives like 3,7,8-Trimethoxy-1,2-dihydronaphthalene are prioritized for pharmacological applications due to enhanced electronic interactions .
Table 2: Stability Under Hydrogen Atmosphere
| Compound | Temperature (°C) | Conversion to Naphthalene | Notes |
|---|---|---|---|
| 1,2-Dihydronaphthalene | 230 | 20% | Increased aromaticity |
| Isotetralin | 350 | 85% | Forms tetralin |
| 3,7,8-Trimethoxy derivative | Not reported | Likely lower | Methoxy groups may stabilize |
Electronic and Spectroscopic Properties
The ionization energy (IE) of 1,2-dihydronaphthalene derivatives correlates with substituent effects:
- Adiabatic Ionization Energy (IEa) : For 1,2-dihydronaphthalene, IEa = 8.010 ± 0.010 eV. Methoxy groups (electron-donating) may lower IEa slightly, enhancing reactivity in charge-transfer reactions .
Biological Activity
3,7,8-Trimethoxy-1,2-dihydronaphthalene is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
3,7,8-Trimethoxy-1,2-dihydronaphthalene is a derivative of naphthalene with three methoxy groups attached to the 3, 7, and 8 positions. Its structure is pivotal in determining its biological activity. The presence of methoxy groups enhances solubility and can influence interactions with biological targets.
Antiproliferative Activity
Research indicates that 3,7,8-trimethoxy-1,2-dihydronaphthalene exhibits potent antiproliferative activity against various cancer cell lines. The compound has been shown to inhibit cell proliferation through several mechanisms:
- Tubulin Polymerization Inhibition : Similar to other naphthalene derivatives like combretastatin A-4 (CA-4), this compound disrupts tubulin polymerization. It has been reported to exhibit IC50 values in the low nanomolar range against human cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) .
- Cell Cycle Arrest : Flow cytometry studies have demonstrated that treatment with 3,7,8-trimethoxy-1,2-dihydronaphthalene leads to G2/M phase arrest in cancer cells. This arrest is often associated with increased apoptosis rates .
- Mechanistic Insights : The compound interacts at the colchicine-binding site on tubulin, leading to significant morphological changes in treated cells. Confocal microscopy has shown that it causes disruption of microtubule structures and induces cellular apoptosis .
Table 1: Antiproliferative Effects of 3,7,8-Trimethoxy-1,2-dihydronaphthalene
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10–33 | Tubulin polymerization inhibition |
| MDA-MB-231 | 23–33 | G2/M phase arrest |
| SK-OV-3 (Ovarian) | 2.2–4.5 | Apoptosis induction |
These findings underscore the compound's potential as a lead candidate for developing new anticancer therapies.
Vascular Disruption
In addition to its cytotoxic effects on cancer cells, 3,7,8-trimethoxy-1,2-dihydronaphthalene has been characterized as a vascular-disrupting agent (VDA). VDAs selectively damage tumor-associated vasculature, leading to tumor necrosis and enhanced therapeutic efficacy against solid tumors.
- Vascular Shutdown : Studies utilizing bioluminescence imaging have shown that administration of related compounds leads to dose-responsive vascular shutdown in tumor xenografts . This effect is critical for enhancing the delivery and efficacy of chemotherapeutic agents.
- Histological Changes : Histological examinations reveal vascular congestion and necrosis following treatment with VDAs derived from dihydronaphthalene structures . These changes are indicative of effective tumor targeting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
